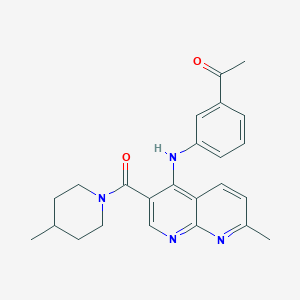
1-(3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone” is a complex organic molecule that contains several functional groups and rings. It includes a 4-methylpiperidine ring, a 1,8-naphthyridine ring, and a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, 4-methylpiperidine can be used to synthesize bioactive compounds . Similarly, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 4-methylpiperidine ring, for example, is a six-membered ring with one nitrogen atom . The 1,8-naphthyridine is a two-ring system with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 4-methylpiperidine ring could influence its basicity, while the 1,8-naphthyridine ring could influence its aromaticity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study
A study by Nandhikumar & Subramani (2018) highlights the green synthesis of 1,8-naphthyridines, which are chemically similar to the compound . These compounds exhibit significant antimicrobial activity, showing promise in bacterial and fungal inhibition (Nandhikumar & Subramani, 2018).
DNA Interaction and Docking Studies
Kurt et al. (2020) explored the DNA binding properties of novel Schiff base ligands derived from similar compounds, assessing their suitability as drug candidates. This indicates potential applications in drug development and molecular biology research (Kurt et al., 2020).
Antimicrobial Activity
Research by Bhasker et al. (2018) on derivatives of 1,8-naphthyridine demonstrates their effectiveness as antimicrobial agents. This suggests potential applications in developing new antimicrobial drugs or agents (Bhasker et al., 2018).
Flavor Generation in Food Science
Griffith & Hammond (1989) studied the role of carbonyl-amino acid complexes in flavor generation, relevant to compounds like 1-(3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone. This research could be applied in the food industry for flavor enhancement (Griffith & Hammond, 1989).
Nonlinear Optical (NLO) Properties
Halim & Ibrahim (2017) investigated the nonlinear optical properties of a derivative of naphthyridine, suggesting potential applications in materials science and photonics (Halim & Ibrahim, 2017).
Eigenschaften
IUPAC Name |
1-[3-[[7-methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-15-9-11-28(12-10-15)24(30)21-14-25-23-20(8-7-16(2)26-23)22(21)27-19-6-4-5-18(13-19)17(3)29/h4-8,13-15H,9-12H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHDZBXYCKCOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((7-Methyl-3-(4-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl)amino)phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


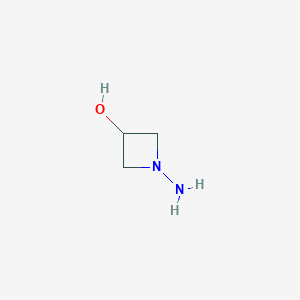
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2421851.png)
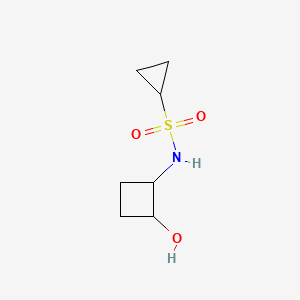
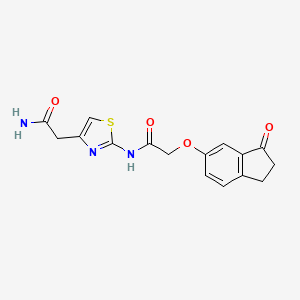
![6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421855.png)

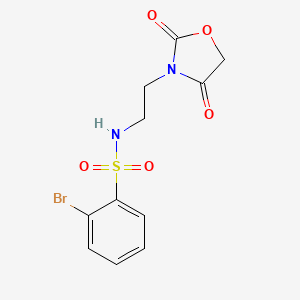
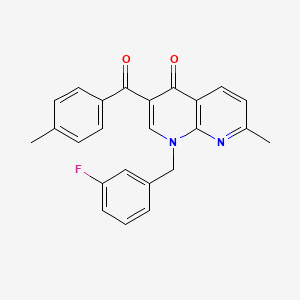

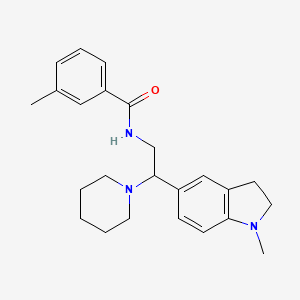

![4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2421870.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421871.png)